molecular formula C17H16ClNO5 B3981171 2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid

2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid

Cat. No.: B3981171
M. Wt: 349.8 g/mol
InChI Key: XFOSKMWCORSXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a chlorophenoxy group, and a hydroxypropylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Preparation of 2-chlorophenoxy-2-hydroxypropylamine: This intermediate is synthesized by reacting 2-chlorophenol with epichlorohydrin in the presence of a base, followed by the reaction with ammonia.

    Formation of the carbamoyl derivative: The intermediate 2-chlorophenoxy-2-hydroxypropylamine is then reacted with phosgene or a similar carbamoylating agent to form the corresponding carbamoyl derivative.

    Coupling with benzoic acid: The final step involves coupling the carbamoyl derivative with benzoic acid under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzoic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted phenoxy derivatives

Scientific Research Applications

2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(2-Bromophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid
  • 2-{[3-(2-Fluorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid
  • 2-{[3-(2-Methylphenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid

Uniqueness

2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5/c18-14-7-3-4-8-15(14)24-10-11(20)9-19-16(21)12-5-1-2-6-13(12)17(22)23/h1-8,11,20H,9-10H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOSKMWCORSXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(COC2=CC=CC=C2Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid
Reactant of Route 3
2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid
Reactant of Route 4
Reactant of Route 4
2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid
Reactant of Route 5
Reactant of Route 5
2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid
Reactant of Route 6
Reactant of Route 6
2-{[3-(2-Chlorophenoxy)-2-hydroxypropyl]carbamoyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.